molecular formula C29H48O3 B170311 6-O-Methylcerevisterol CAS No. 126060-09-1

6-O-Methylcerevisterol

Cat. No. B170311
M. Wt: 444.7 g/mol
InChI Key: GQVCGTRDXSDAHC-KNXFMRPFSA-N
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Description

6-O-Methylcerevisterol (6-OMC) is a naturally occurring phytosterol that has been isolated from various plants, including the seeds of the Chinese medicinal herb Cerevisiae. It is a C-27 sterol that is structurally related to cholesterol and is a key component of the plant sterol family. 6-OMC has been studied for its potential health benefits and has been found to possess several pharmacological activities. These include anti-inflammatory, anti-cancer, anti-diabetic, and anti-bacterial activities. Additionally, 6-OMC has been found to possess antioxidant and neuroprotective properties.

Scientific Research Applications

1. Flavoring in Animal Feed

6-O-Methylcerevisterol, as part of the chemical group of tertiary alcohols and esters, is utilized in animal feed as a flavoring substance. This application is significant in ensuring the palatability and acceptability of feed for various animal species, contributing to their overall health and growth (EFSA Journal, 2012).

2. Anticancer Drug Research

In the realm of cancer research, derivatives of 6-O-Methylcerevisterol, such as 6-mercaptopurine and 6-thioguanine, are studied for their role as anticancer drugs. These compounds are of interest for their efficacy in treating certain types of cancer, although they are not without significant adverse effects (Biosensors & Bioelectronics, 2016).

3. Paleoclimate Reconstruction

6-Methyl branched glycerol dialkyl glycerol tetraethers (brGDGTs), which include derivatives of 6-O-Methylcerevisterol, are used in paleoclimate studies. Their distribution in soils correlates with factors like soil pH and mean annual air temperature, aiding in reconstructing historical climate conditions from soil and sediment samples (Geochimica et Cosmochimica Acta, 2014).

4. GABAA Receptor Modulation

Research in neuropharmacology has explored the effects of 6-methylflavanone, a compound related to 6-O-Methylcerevisterol, on GABAA receptors. This research is pertinent to understanding how certain substances can modulate neurotransmitter activity, which has implications for the development of new neurological and psychiatric medications (European Journal of Pharmacology, 2005).

5. Soil Temperature Calibration

In environmental sciences, 6-methyl brGDGTs are used to refine soil temperature calibrations, which are crucial for understanding environmental changes and impacts. This application is particularly relevant in the study of global climate change and environmental monitoring (Organic Geochemistry, 2017).

6. Antimicrobial and Antiviral Studies

Derivatives of 6-O-Methylcerevisterol, such as methyl alpha-D-mannopyranoside (MDM) derivatives, have been synthesized and evaluated for their antimicrobial properties. This research contributes to the development of new antimicrobial agents, which is crucial in the fight against drug-resistant pathogens (Cellulose Chemistry and Technology, 2021).

properties

IUPAC Name

(3S,5R,6R,9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-6-methoxy-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O3/c1-18(2)19(3)8-9-20(4)23-10-11-24-22-16-26(32-7)29(31)17-21(30)12-15-28(29,6)25(22)13-14-27(23,24)5/h8-9,16,18-21,23-26,30-31H,10-15,17H2,1-7H3/b9-8+/t19-,20+,21-,23+,24-,25-,26+,27+,28+,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVCGTRDXSDAHC-KNXFMRPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC(C4(C3(CCC(C4)O)C)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601045592
Record name Blazein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-O-Methylcerevisterol

CAS RN

126060-09-1
Record name Blazein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126060-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Blazein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
HN Lyu, JS Yoo, MC Song, DY Lee… - Applied Biological …, 2007 - koreascience.kr
… -trien-3/6-ol (dehydroperoxyergosterol, 2), 5a,8a-epidioxyergosta-6,22-dien-3/6-ol (ergosterol peroxide, 3), and 3/65a-dihydroxy-6/6-methoxyergosta-7,22-diene (6-O-methylcerevisterol…
Number of citations: 9 koreascience.kr
ZL HONG - Chinese Traditional and Herbal Drugs, 2013 - pesquisa.bvsalud.org
Objective: To investigate the chemical constituents in the fermented mycelia from Paecilomyces hepiali. Methods: The chemical constituents were isolated and purified by repeated …
Number of citations: 8 pesquisa.bvsalud.org
T Akihisa, SG Franzblau, H Tokuda… - Biological and …, 2005 - jstage.jst.go.jp
MATERIALS AND METHODS Extraction, Isolation, and Identification Sliced fresh bodies of Hypsizigus marmoreus (11kg), cultivated in Nagano Prefecture in 2001, were air-dried. The …
Number of citations: 67 www.jstage.jst.go.jp
M Xie, Y Luo, T Gao, R Li - Science of The Total Environment, 2023 - Elsevier
Waste plant resource provides a new sustainable feedstock for the biolubricant, and purification of the effective components in biomass oil is vital to improve the performance of …
Number of citations: 1 www.sciencedirect.com
RW Kou, YQ Gao, B Xia, JY Wang, XN Liu… - Journal of Agricultural …, 2021 - ACS Publications
An investigation of the fruiting bodies of edible mushroom Ganoderma lucidum produced 13 steroids, containing one new lanostane-type triterpene compound, named ganoderterpene …
Number of citations: 26 pubs.acs.org
AY Moussaa, B Xub - 2023 - academia.edu
The isolated secondary metabolites from 39 edible mushrooms are reported, among which 107 compounds were active, 61 demonstrated antitubercular activities with IC50 range of 0.2…
Number of citations: 0 www.academia.edu
RW Kou, B Xia, ZJ Wang, JN Li, JR Yang, YQ Gao… - Bioorganic …, 2022 - Elsevier
Ganoderma resinaceum, as a traditional edible mushroom, has been widely reported to improve neurodegenerative diseases characterized by oxidative stress and inflammation. In this …
Number of citations: 26 www.sciencedirect.com
T Akihisa, J Zhang, H Tokuda - Studies in Natural Products Chemistry, 2016 - Elsevier
The Epstein–Barr virus (EBV), a herpes virus latently infecting human B-lymphocytes (Raji cells derived from Burkitt's lymphoma), has been thought to be causative of some human …
Number of citations: 6 www.sciencedirect.com
T Xu, K Qiu, H Gao, G Wu, B Zhang, Q Zhao, Y Zhang - Food Control, 2021 - Elsevier
In this paper, three commonly used PET and PBT copolymers films as inner gauge materials of laminated steel were screened and identified, and then 6 kinds of cyclic PET and PBT …
Number of citations: 6 www.sciencedirect.com
A Dan, Y Hu, R Chen, X Lin, Y Tian, S Wang - Food Science and Human …, 2021 - Elsevier
… hepiali mycelium, and namely daucosterol (30), regosterol D (31), cerevisterol (32) and 6-O-methylcerevisterol (33). Fan et al. [30] isolated 5 steroids from the mycelium of P. …
Number of citations: 9 www.sciencedirect.com

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